![molecular formula C15H17NO5 B276091 ethyl 5-[(2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B276091.png)
ethyl 5-[(2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[(2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as EDC, and it is synthesized through a specific method that involves several steps.
Wirkmechanismus
The mechanism of action of EDC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. EDC has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell signaling.
Biochemical and Physiological Effects
EDC has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that EDC can induce cell death in cancer cells and inhibit the growth of tumors. EDC has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in cells.
Vorteile Und Einschränkungen Für Laborexperimente
EDC has several advantages for use in lab experiments, including its relative ease of synthesis and its stability under certain conditions. However, EDC also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on EDC. One potential area of study is the development of new drug candidates based on EDC and its derivatives. Another area of study is the exploration of EDC's potential use in the development of new materials, such as coatings and polymers. Additionally, further studies are needed to fully understand the mechanism of action of EDC and its potential applications in various fields.
Synthesemethoden
The synthesis of EDC involves the reaction between 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid and cyclohexanone. The reaction is catalyzed by a base and results in the formation of an intermediate compound, which is then reacted with ethyl chloroformate to form EDC.
Wissenschaftliche Forschungsanwendungen
EDC has been studied extensively due to its potential applications in various fields. In the pharmaceutical industry, EDC has been identified as a potential drug candidate for the treatment of cancer and other diseases. EDC has also been studied for its potential use in the development of new materials, such as polymers and coatings.
Eigenschaften
Molekularformel |
C15H17NO5 |
---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
ethyl 5-[(2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H17NO5/c1-3-21-15(20)13-8(2)16-10(14(13)19)7-9-11(17)5-4-6-12(9)18/h7,16,19H,3-6H2,1-2H3 |
InChI-Schlüssel |
GTCZFBKOSPCPBJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C1O)C=C2C(=O)CCCC2=O)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C1O)C=C2C(=O)CCCC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.